Product packaging for Quinolin-3-ylmethanamine dihydrochloride(Cat. No.:CAS No. 31842-22-5)

Quinolin-3-ylmethanamine dihydrochloride

Cat. No.: B1391376
CAS No.: 31842-22-5
M. Wt: 231.12 g/mol
InChI Key: KXPNVIZRWSRIAN-UHFFFAOYSA-N
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Description

Quinolin-3-ylmethanamine dihydrochloride (CAS 31842-22-5) is a quinoline derivative featuring an aminomethyl group at the 3-position of the quinoline ring, with two hydrochloric acid molecules forming its dihydrochloride salt. This compound is notable for its high purity (97%) in commercial supplies, as noted in chemical catalogs . The dihydrochloride form enhances solubility in aqueous systems, a critical factor in drug formulation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2N2 B1391376 Quinolin-3-ylmethanamine dihydrochloride CAS No. 31842-22-5

Properties

IUPAC Name

quinolin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNVIZRWSRIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672587
Record name 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31842-22-5
Record name 1-(Quinolin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-3-ylmethanamine dihydrochloride
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Preparation Methods

Nucleophilic Substitution on 2-Chloroquinoline-3-Formyl Derivatives

Quinoline derivatives substituted at the 2-position with chlorine and at the 3-position with formyl groups can undergo nucleophilic substitution with amines to introduce the methanamine group.

  • Method: Reaction of 2-chloro-3-formylquinolines with amines (e.g., thiomorpholine) in ethanol with potassium carbonate as base.
  • Conditions: Heating under reflux or microwave irradiation enhances yield and rate.
  • Outcome: Formation of 2-substituted quinoline-3-carbaldehydes, which can be further converted to methanamine derivatives.
  • Significance: Microwave-assisted synthesis improves efficiency and yield, providing a practical route to functionalized quinolines.
Parameter Details
Substrate 2-Chloro-3-formylquinoline
Nucleophile Amines (e.g., thiomorpholine)
Solvent Ethanol
Base Anhydrous potassium carbonate
Heating method Reflux or microwave irradiation
Reaction time Variable (minutes to hours)
Yield High (optimized under microwave)

Preparation of Quinolin-3-ylmethanamine Dihydrochloride Salt

The final step involves converting the free base quinolin-3-ylmethanamine into its dihydrochloride salt to enhance stability and solubility.

  • Method: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
  • Conditions: Controlled cooling and stirring to induce crystallization of the dihydrochloride salt.
  • Outcome: Isolation of pure this compound as a solid.
  • Significance: Salt formation is crucial for pharmaceutical formulation and handling.
Parameter Details
Free base Quinolin-3-ylmethanamine
Acid Hydrochloric acid (HCl)
Solvent Ethanol or methanol
Temperature Cooling to 0–10 °C during crystallization
Stirring Continuous during acid addition and cooling
Product form Dihydrochloride salt (solid)

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include quinolin-3-ylmethanone, quinolin-3-ylmethanol, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
Quinolin-3-ylmethanamine dihydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance therapeutic efficacy.

Case Study: Neurological Disorders
Research indicates that derivatives of quinoline compounds exhibit activity against neurodegenerative diseases. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease .

Biological Research

Receptor Interactions and Enzyme Activities
This compound is employed in biological studies to investigate interactions with various receptors and enzymes. Its ability to modulate enzyme activity makes it a valuable tool in drug discovery.

Case Study: Antimicrobial Activity
A study evaluated quinoline derivatives, including this compound, against resistant bacterial strains such as MRSA. Results demonstrated significant antimicrobial efficacy, suggesting potential for developing new antibiotics .

Analytical Chemistry

Reagent in Analytical Methods
this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other substances within complex mixtures.

Application Methodology Outcome
Detection of AminesHigh-Performance Liquid Chromatography (HPLC)Effective separation and analysis
Quantification of DrugsSpectrophotometryAccurate concentration measurements

Material Science

Development of Novel Materials
The compound is explored for its potential in creating materials with specific electronic properties beneficial for electronics and nanotechnology applications.

Case Study: Electronic Properties
Research has indicated that quinoline derivatives can be incorporated into organic semiconductors, enhancing their conductivity and stability .

Chemical Synthesis

Intermediate in Organic Reactions
In organic synthesis, this compound acts as an intermediate, facilitating the construction of more complex molecules.

Reaction Type Example Reaction Products Formed
OxidationQuinolin-3-ylmethanamine to quinolin-3-ylmethanoneQuinolin-3-ylmethanone
ReductionQuinolin-3-ylmethanamine to quinolin-3-ylmethanolQuinolin-3-ylmethanol

Mechanism of Action

The mechanism of action of Quinolin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Positional Isomers of Quinolin-ylmethanamine Derivatives

The position of the aminomethyl group on the quinoline ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Position Purity Molecular Formula Key Differences
Quinolin-3-ylmethanamine dihydrochloride 31842-22-5 3 97% C₁₀H₁₁N₂·2HCl Reference compound
Quinolin-2-ylmethanamine dihydrochloride 18004-62-1 2 N/A C₁₀H₁₁N₂·2HCl Higher structural similarity (0.97) but distinct electronic effects due to proximity to nitrogen in quinoline
Quinolin-4-yl-methylamine dihydrochloride 878778-84-8 4 95% C₁₀H₁₁N₂·2HCl Reduced solubility compared to 3-position isomer; potential steric hindrance in binding interactions
Quinolin-8-ylmethanamine 15402-71-8 8 95% C₁₀H₁₀N₂ Free base form; lacks dihydrochloride solubility enhancement

Key Findings :

  • The 3-position isomer (target compound) exhibits optimal solubility and steric accessibility for drug-receptor interactions compared to 2- and 4-position analogs.
  • Quinolin-2-ylmethanamine dihydrochloride shows the highest structural similarity (0.97) but may differ in pharmacokinetics due to electronic effects .

Substituted Quinoline Derivatives

Functional group substitutions modulate biological activity and stability:

Compound Name CAS Number Substituent Key Properties
3-Amino-7-methoxyquinoline dihydrochloride 1216228-63-5 7-OCH₃ Enhanced lipophilicity due to methoxy group; potential CNS penetration
N-Methyl-1-(quinolin-2-yl)methanamine 136727-11-2 N-CH₃ Reduced polarity; altered binding affinity compared to primary amines

Key Findings :

  • N-methylation reduces hydrogen-bonding capacity, impacting receptor interactions .

Comparison of Salt Forms: Hydrochloride vs. Dihydrochloride

Chemical and Functional Differences

Property Hydrochloride Dihydrochloride
Acid Molecules per Base 1 HCl 2 HCl
Solubility Moderate in water High in water
Stability pH-sensitive Enhanced crystallinity

This compound’s two HCl molecules improve aqueous solubility and stability compared to mono-hydrochloride salts like 4-Aminomethylquinoline hydrochloride (CAS 5632-13-3) .

Pharmacological Implications

  • Dihydrochloride salts are preferred in injectable formulations due to rapid dissolution.
  • Mono-hydrochloride salts (e.g., 4-Aminomethylquinoline hydrochloride) may require co-solvents for administration .

Research and Commercial Relevance

  • Analytical Chemistry: Dihydrochloride salts of biogenic amines (e.g., putrescine, cadaverine) are standard references in HPLC analysis, highlighting the utility of this compound in method development .
  • Drug Development: Structural analogs like (R)-3-Aminoquinuclidine dihydrochloride (CAS 123536-14-1) demonstrate the importance of stereochemistry in neurological targeting .

Biological Activity

Quinolin-3-ylmethanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12Cl2N2
  • Molecular Weight : 233.12 g/mol
  • CAS Number : 31842-22-5

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

This compound exerts its biological effects through several proposed mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting cellular signaling pathways.
  • DNA Interaction : Similar quinoline derivatives have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound might interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including this compound, against a range of bacterial strains. The results demonstrated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Apoptosis induction via caspase activation
MCF-7 (breast cancer)15.0Cell cycle arrest at G1 phase

The compound's ability to trigger apoptosis through caspase activation indicates its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of quinoline derivatives highlighted their effectiveness against resistant bacterial strains. This compound was among the compounds that showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Research : In a study focusing on breast cancer treatment, this compound demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving cell cycle disruption and apoptosis induction being elucidated through flow cytometry assays .

Future Directions

Given the encouraging results regarding the biological activity of this compound, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To clarify the pathways involved in its biological activities.
  • Structural Modifications : To enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinolin-3-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves reductive amination of quinoline-3-carbaldehyde using sodium cyanoborohydride or hydrogenation under acidic conditions. Reaction optimization includes adjusting pH (3.5–5.0) and temperature (40–60°C) to stabilize intermediates and minimize side products like N-alkylated derivatives. Chromatographic purification (e.g., silica gel with methanol/chloroform) followed by dihydrochloride salt formation in HCl/ethanol is standard .
  • Key Data : For analogous quinoline derivatives, yields range from 65% to 85% under optimized conditions, with impurities (e.g., unreacted aldehyde) ≤2% after recrystallization .

Q. How does the dihydrochloride salt form enhance physicochemical properties compared to the free base or hydrochloride salt?

  • Methodological Answer : Dihydrochloride salts improve aqueous solubility and stability due to stronger ionic interactions. Comparative studies (e.g., solubility assays in PBS at pH 7.4) show dihydrochloride forms exhibit 2–3× higher solubility than monohydrochloride counterparts. Stability under accelerated storage conditions (40°C/75% RH) is also superior, with <5% degradation over 6 months .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : Use a combination of:

  • HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities (limit: ≤0.5% per ICH guidelines).
  • NMR (1H/13C in D2O) to confirm amine protonation and chloride counterion integration.
  • Mass Spectrometry (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 189.1 for the free base) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during reductive amination?

  • Methodological Answer : Byproduct formation (e.g., over-alkylation) is minimized by:

  • Controlling stoichiometry : Use a 1.2:1 molar ratio of amine to aldehyde.
  • pH modulation : Maintain pH 4.5–5.0 with acetic acid to favor imine formation.
  • Catalyst screening : Test NaBH(OAc)₃ vs. Pd/C hydrogenation for selectivity (Pd/C reduces nitro groups if present, complicating purification) .
    • Data Contradiction : Some studies report higher yields with NaBH(OAc)₃ (82%) vs. hydrogenation (75%), but residual borate salts may require additional washing steps .

Q. What strategies are effective for impurity profiling and quantification in batch-to-batch consistency studies?

  • Methodological Answer : Implement orthogonal methods:

  • LC-MS/MS for trace-level detection of synthetic intermediates (e.g., quinoline-3-carbaldehyde).
  • Karl Fischer titration to monitor residual water (<1% w/w).
  • ICP-OES for heavy metal contamination (e.g., Pd ≤10 ppm if hydrogenation is used) .

Q. How should researchers address contradictions in reported bioactivity data across in vitro assays?

  • Methodological Answer : Standardize assay conditions per MIACARM guidelines:

  • Cell line authentication (e.g., STR profiling for HeLa or HEK293).
  • Control normalization : Use housekeeping genes (e.g., GAPDH) for qPCR or ATP quantification for viability assays.
  • Data transparency : Report EC₅₀ values with 95% confidence intervals and solvent controls (e.g., DMSO ≤0.1% v/v) .

Q. What experimental designs are recommended for evaluating stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolytic stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24–72 hours; monitor via HPLC.
  • Oxidative stress : Expose to 0.1% H₂O₂ and analyze degradation products (e.g., quinoline N-oxide via LC-MS).
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/visible light) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinolin-3-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Quinolin-3-ylmethanamine dihydrochloride

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